molecular formula C21H28ClN3O3S B2910480 2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215574-40-5

2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2910480
CAS No.: 1215574-40-5
M. Wt: 437.98
InChI Key: CXVXZMVBXKVMQR-UHFFFAOYSA-N
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Description

2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H28ClN3O3S and its molecular weight is 437.98. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Many heterocyclic compounds are known to interact with enzymes involved in a variety of biochemical pathways, potentially leading to changes in cellular processes .

Pharmacokinetics

Its metabolism and excretion pathways are currently unknown .

Result of Action

Based on its structural similarity to other heterocyclic compounds, it may have a variety of potential effects, including modulation of enzyme activity, alteration of cellular signaling pathways, or changes in gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or hinder its action depending on the specific interactions .

Biological Activity

The compound 2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a member of the tetrahydrothieno[2,3-c]pyridine class, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

1. Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT)

Research indicates that compounds within the tetrahydrothieno[2,3-c]pyridine class exhibit inhibitory activity against hPNMT, an enzyme involved in catecholamine biosynthesis. Studies have shown that modifications to the tetrahydrothieno structure can lead to varying degrees of potency against hPNMT. For instance, a related compound demonstrated significantly higher potency compared to traditional inhibitors like benzylamine due to favorable interactions with the enzyme's active site .

2. Selectivity for α2-Adrenoceptors

The compound has been evaluated for its affinity towards α2-adrenoceptors. It was found that certain derivatives of tetrahydrothieno[2,3-c]pyridine show selectivity for these receptors over others. This selectivity is critical for developing therapeutics aimed at modulating adrenergic signaling pathways without off-target effects .

3. Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation at low nanomolar concentrations (IC50 values ranging from 16 to 90 nM). For example, one derivative demonstrated a six-fold increase in inhibitory activity compared to a precursor compound . This suggests potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the benzamido and tetrahydrothieno moieties significantly impact biological activity. Key findings include:

  • Substituent Positioning: The position and nature of substituents on the aromatic rings affect both potency and selectivity for hPNMT and α2-adrenoceptors.
  • Lipophilicity: Increased lipophilicity from isopropyl groups correlates with improved cellular uptake and bioavailability.
  • Electronic Properties: The electronic nature of substituents influences binding affinity and inhibitory potency against target enzymes .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Case Study on hPNMT Inhibition:
    A study demonstrated that specific derivatives showed IC50 values as low as 20 nM against hPNMT, indicating strong inhibition compared to traditional inhibitors .
  • Cancer Cell Line Studies:
    In a series of experiments involving prostate cancer cell lines, a derivative exhibited complete inhibition at concentrations as low as 200 nM, showcasing its potential as an anticancer agent .

Properties

IUPAC Name

6-propan-2-yl-2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S.ClH/c1-12(2)24-10-9-16-17(11-24)28-21(18(16)19(22)25)23-20(26)14-5-7-15(8-6-14)27-13(3)4;/h5-8,12-13H,9-11H2,1-4H3,(H2,22,25)(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVXZMVBXKVMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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